molecular formula C19H35NO2.ClH<br>C19H36ClNO2 B013551 Dicyclomine hydrochloride CAS No. 67-92-5

Dicyclomine hydrochloride

Cat. No.: B013551
CAS No.: 67-92-5
M. Wt: 345.9 g/mol
InChI Key: GUBNMFJOJGDCEL-UHFFFAOYSA-N
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Description

Dicyclomine hydrochloride is a synthetic tertiary amine antispasmodic and anticholinergic agent. It is primarily used to treat gastrointestinal motility disturbances such as irritable bowel syndrome. The compound works by relaxing the smooth muscles of the gastrointestinal tract, thereby alleviating spasms and associated pain .

Mechanism of Action

Target of Action

Dicyclomine hydrochloride primarily targets the muscarinic M1, M3, and M2 receptors . These receptors are part of the muscarinic acetylcholine receptor family and play a crucial role in the functioning of the smooth muscles and glands .

Mode of Action

This compound acts as an antagonist to the muscarinic M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . This dual mechanism of action allows this compound to inhibit the action of bradykinin and histamine, resulting in a direct effect on the smooth muscle and decreased strength of contractions seen in spasms of the ileum .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the neurotransmitters acetylcholine, histamine, and bradykinin . By inhibiting these neurotransmitters, this compound can reduce the strength of contractions in the smooth muscles of the gastrointestinal tract .

Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract . The onset of action is between 1 to 2 hours, and the duration of action is up to 4 hours . It is extensively metabolized in the liver . Approximately 80% of the drug is excreted in the urine, with a small amount (about 10%) excreted in the feces . The half-life of this compound is approximately 9 to 10 hours .

Result of Action

The primary result of this compound’s action is the relaxation of the smooth muscles of the intestines . This leads to a decrease in the strength of contractions seen in spasms of the ileum . This effect is beneficial in the treatment of conditions such as irritable bowel syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, conditions characterized by tachyarrhythmia such as thyrotoxicosis, congestive heart failure, and cardiac surgery may further accelerate the heart rate . Therefore, caution is required in patients with coronary heart disease, as ischemia and infarction may be worsened, and in patients with hypertension . Additionally, the peripheral effects of this compound are a consequence of their inhibitory effect on muscarinic receptors of the autonomic nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclomine hydrochloride is synthesized through a multi-step process. The primary synthetic route involves the esterification of 1-cyclohexylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol. This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) is common for the quantitative estimation and validation of the compound in bulk and pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

Dicyclomine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Esterification: Sulfuric acid as a catalyst.

    Hydrolysis: Acidic or basic conditions.

    Salt Formation: Hydrochloric acid.

Major Products Formed

    Esterification: 2-(diethylamino)ethyl 1-cyclohexylcyclohexanecarboxylate.

    Hydrolysis: 1-cyclohexylcyclohexanecarboxylic acid and 2-(diethylamino)ethanol.

    Salt Formation: This compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclomine hydrochloride is unique in its dual mechanism of action, combining antimuscarinic activity with the inhibition of bradykinin and histamine. This makes it particularly effective in reducing gastrointestinal spasms and associated pain .

Properties

IUPAC Name

2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17;/h17H,3-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBNMFJOJGDCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77-19-0 (Parent)
Record name Dicyclomine hydrochloride [USP]
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DSSTOX Substance ID

DTXSID0058778
Record name Dicyclomine hydrochloride
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Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

67-92-5
Record name Dicyclomine hydrochloride
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Record name Dicyclomine hydrochloride [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicyclomine hydrochloride
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Record name [1,1'-Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride (1:1)
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Record name Dicyclomine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-[[[1,1'-bicyclohexyl]-1-ylcarbonyl]oxy]ethyl]diethylammonium chloride
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Record name DICYCLOMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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